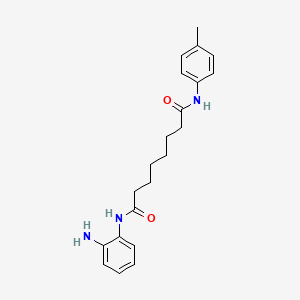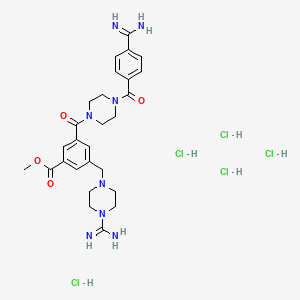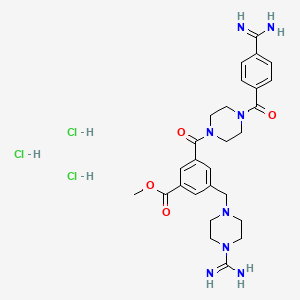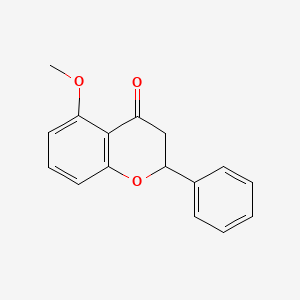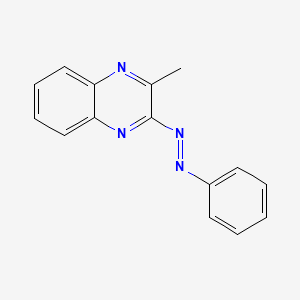
(3-Methylquinoxalin-2-yl)-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC601980 shows antitumor activity in the yeast screening experiment, which can inhibit cell proliferation in the COLO 205 and HT29 with Log GI 50 of -6.6 and -6.9 respectively.
科学的研究の応用
Anti-Tubercular Activity
One of the significant applications of derivatives of (3-Methylquinoxalin-2-yl)-phenyldiazene is in the development of anti-tubercular agents. A study discovered a series of novel compounds with anti-tubercular activity against Mycobacterium tuberculosis. The synthesized compounds exhibited a range of minimum inhibitory concentrations (MICs), and some showed moderate activity. Notably, compound 8a displayed significant anti-tubercular activity (MIC = 30.35 µM), and a docking study was performed to understand its binding pattern within the active site of the target enzyme (Srinivasarao et al., 2020).
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal properties of this compound derivatives. These compounds have been tested against various bacterial and fungal strains, revealing significant activities:
- Compounds synthesized using microwave irradiation technique exhibited excellent antibacterial activities, with specific compounds showing good antifungal activity (Gowri et al., 2010).
- Quinoxaline derivatives were synthesized and tested for antimicrobial activity. The synthesized compounds were expected to possess optimized antimicrobial activity based on their structures and were tested against different microorganisms (Singh et al., 2010).
- Novel synthesized compounds underwent screening for their antibacterial and antifungal activities, showing promising results. Some compounds were synthesized by both conventional and microwave methods, highlighting the efficiency of the synthesis process (Rana et al., 2008).
Anticancer Activity
This compound derivatives have also been explored for their anticancer properties. Studies have synthesized and tested compounds against various cancer cell lines, showing potential as anticancer agents:
- Compounds were synthesized and tested against human HCT-116 and MCF-7 cell lines. Out of the screened derivatives, active compounds exhibited IC50’s in a specific range, compared to the reference drug doxorubicin. The quinoxaline ring was suggested as a suitable scaffold carrying a peptidomimetic side chain (El Rayes et al., 2019).
- A series of pyrazolyl-thiazoles were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. The results revealed promising activities of specific compounds with IC50 values in the range of 1.37 ± 0.15 to 2.09 ± 0.19 μM (Gomha et al., 2016).
特性
分子式 |
C15H12N4 |
|---|---|
分子量 |
248.28 |
IUPAC名 |
(3-methylquinoxalin-2-yl)-phenyldiazene |
InChI |
InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 |
SMILES |
CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




